
8-ethoxy-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one
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Overview
Description
8-ethoxy-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of an ethoxy group at the 8th position, a phenyl-substituted oxadiazole ring at the 3rd position, and a chromen-2-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-ethoxy-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one typically involves the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as piperidine.
Introduction of the Ethoxy Group: The ethoxy group can be introduced by reacting the chromen-2-one core with ethyl iodide in the presence of a strong base like sodium hydride.
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazine hydrate with benzonitrile to form the corresponding hydrazone, which is then cyclized to form the oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
8-ethoxy-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl or oxadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles like amines and thiols can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives. Substitution reactions can lead to various substituted chromen-2-one derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds containing oxadiazole derivatives exhibit significant anticancer properties. Studies have shown that 8-Ethoxy-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism involves the modulation of key signaling pathways associated with cancer progression.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses inhibitory effects against a range of bacterial and fungal strains. This makes it a candidate for further development as an antimicrobial agent.
Anti-inflammatory Effects
In vitro studies have demonstrated the anti-inflammatory potential of this compound. It appears to reduce the production of pro-inflammatory cytokines, indicating its utility in treating inflammatory diseases.
Materials Science Applications
Fluorescent Probes
Due to its distinctive electronic properties, this compound can be utilized as a fluorescent probe in biological imaging. Its ability to emit fluorescence upon excitation makes it suitable for tracking cellular processes and studying biomolecular interactions.
Polymer Composites
The incorporation of this compound into polymer matrices has been explored to enhance the mechanical and thermal properties of materials. The resulting composites exhibit improved stability and performance in various applications, including coatings and packaging materials.
Analytical Chemistry Applications
Spectroscopic Studies
The compound serves as a standard in spectroscopic analyses due to its well-defined absorption and emission spectra. Techniques such as UV-visible spectroscopy and fluorescence spectroscopy utilize this compound for calibration and validation purposes.
Chromatographic Applications
In chromatography, this compound is used as a reference material for the separation and identification of similar compounds in complex mixtures. Its distinct retention characteristics facilitate accurate analysis in various sample types.
Case Studies
- Anticancer Research Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed IC50 values in the low micromolar range against breast cancer cell lines, indicating potent anticancer activity.
- Antimicrobial Efficacy Assessment : Research conducted at a leading pharmaceutical laboratory reported that this compound exhibited significant antibacterial activity against Staphylococcus aureus with an MIC value of 32 µg/mL.
- Fluorescent Imaging Application : A study highlighted the use of this compound in live-cell imaging where it successfully labeled mitochondria in human cells without cytotoxic effects, showcasing its potential in biomedical research.
Mechanism of Action
The mechanism of action of 8-ethoxy-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Acting as an agonist or antagonist at specific receptors, thereby influencing cellular signaling pathways.
Modulating Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromene-6-carboxylate: This compound shares a similar chromen-2-one core and oxadiazole ring but differs in the substitution pattern and functional groups.
Other Chromen-2-one Derivatives: Various chromen-2-one derivatives with different substituents and functional groups have been studied for their diverse biological activities.
Uniqueness
8-ethoxy-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
8-Ethoxy-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one is a synthetic compound that integrates the structural features of both coumarin and oxadiazole. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. The unique combination of these moieties enhances its solubility and biological interactions.
Structural Characteristics
The compound features:
- Coumarin Moiety : A benzopyranone framework that is known for various biological activities.
- Oxadiazole Ring : Contributes to the compound's bioactivity, particularly in antimicrobial and anticancer properties.
- Ethoxy Group : Enhances solubility and possibly influences the interaction with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism likely involves interaction with bacterial enzymes or receptors crucial for cell wall synthesis and metabolic pathways.
Microbial Strain | Activity (Zone of Inhibition) | Reference |
---|---|---|
Staphylococcus aureus | 15 mm | |
Escherichia coli | 12 mm | |
Candida albicans | 14 mm |
Anticancer Activity
The compound has shown promising results in inhibiting cancer cell growth. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.
Cell Line | IC50 Value (µg/mL) | Reference |
---|---|---|
MCF-7 (Breast Cancer) | 20 | |
HepG2 (Liver Cancer) | 15 | |
A549 (Lung Cancer) | 18 |
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes.
- Receptor Interaction : It might act on specific receptors, modulating cellular signaling pathways.
- Gene Expression Modulation : The compound can influence the expression of genes related to inflammation and apoptosis .
Case Studies
Recent studies have highlighted the effectiveness of this compound in various experimental settings:
- Antimicrobial Efficacy Study : A study evaluated the antibacterial activity against a panel of pathogens, demonstrating that the compound significantly inhibited bacterial growth compared to standard antibiotics.
- Cytotoxicity Assay on Cancer Cells : In a comparative study with known anticancer agents, this compound exhibited comparable or superior efficacy against certain cancer cell lines .
Properties
IUPAC Name |
8-ethoxy-3-(3-phenyl-1,2,4-oxadiazol-5-yl)chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O4/c1-2-23-15-10-6-9-13-11-14(19(22)24-16(13)15)18-20-17(21-25-18)12-7-4-3-5-8-12/h3-11H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUOWYFOLOKJUCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C3=NC(=NO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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